

# Orismilast and Apremilast: A Comparative Guide for Plaque Psoriasis Treatment

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## Compound of Interest

Compound Name: Orismilast

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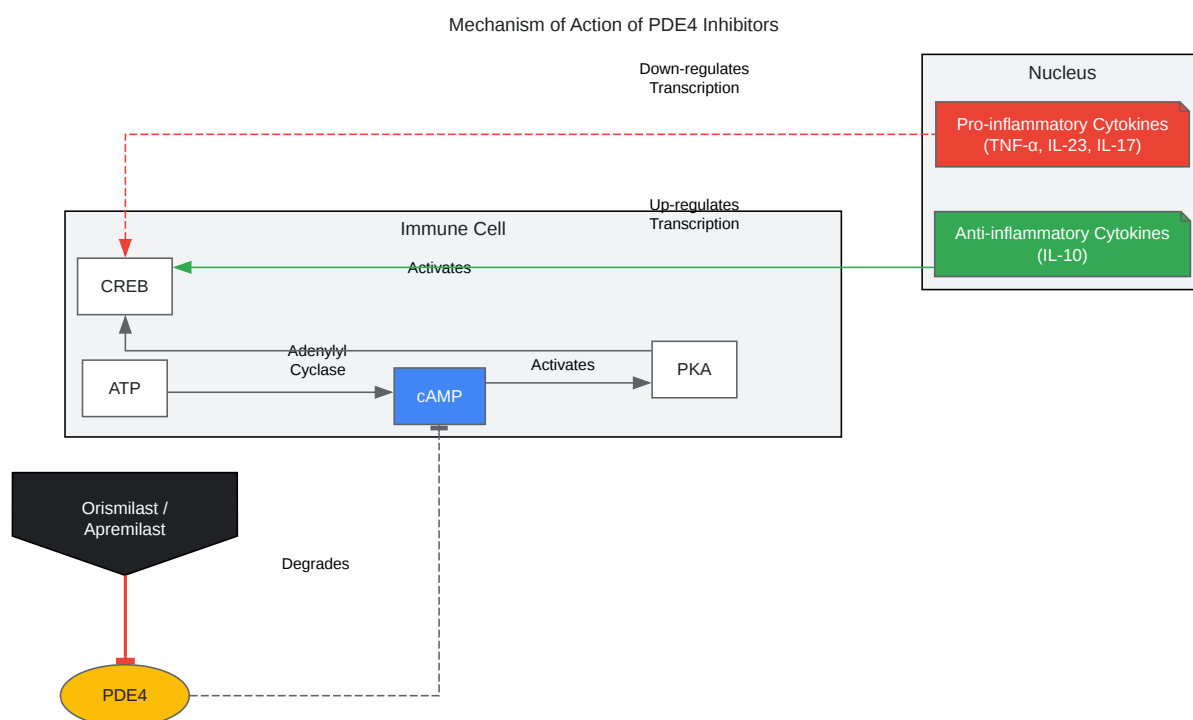
This guide provides an objective comparison of two oral phosphodiesterase 4 (PDE4) inhibitors for the treatment of moderate-to-severe plaque psoriasis: **orismilast**, a next-generation selective inhibitor, and apremilast, a first-in-class molecule. The comparison is based on data from key clinical trials, focusing on their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols underpinning the findings. It is important to note that no head-to-head clinical trials have been conducted; therefore, efficacy and safety data are presented from their respective placebo-controlled studies.

## Mechanism of Action: Targeting PDE4 in Psoriasis

Both **orismilast** and apremilast function by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for degrading cyclic adenosine monophosphate (cAMP) within immune cells.[1] By blocking PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade. The net effect is a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-23 (IL-23), and IL-17, and an increase in the production of anti-inflammatory cytokines like IL-10.[2]

**Orismilast** is distinguished as a next-generation inhibitor with high potency and selectivity for PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4][5] In preclinical models, **orismilast** has demonstrated 2-5 times greater potency than apremilast on all PDE4

isoforms and up to 39 times more potency on specific PDE4-B/D isoforms.[6] This enhanced selectivity may contribute to its efficacy profile.[5]



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Mechanism of Action of PDE4 Inhibitors

## Clinical Efficacy

The clinical efficacy of **orismilast** and apremilast has been evaluated in separate, multicenter, randomized, double-blind, placebo-controlled trials. **Orismilast** was assessed in the Phase IIb

IASOS trial, while apremilast's efficacy was established in the Phase III ESTEEM 1 and 2 trials. [7][8] The primary endpoint for these studies was typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at Week 16.

Table 1: Comparison of Clinical Efficacy at Week 16

Endpoint	Orismilast (IASOS Phase IIb)[7][9]	Apremilast (ESTEEM 1 & 2 Pooled)[10]	Placebo
PASI-75	39.5% - 49.0% (20mg - 40mg BID)	33.1% (ESTEEM 1), 28.8% (ESTEEM 2) (30mg BID)	5.3% (ESTEEM 1), 5.8% (ESTEEM 2), 16.5% (IASOS)
PASI-90	22.0% - 28.3% (20mg - 40mg BID)	Not typically a primary/secondary endpoint at Wk 16	8.3% (IASOS)
sPGA 0/1 (clear/almost clear)	Not reported as primary/secondary endpoint	21.7% (ESTEEM 1)	3.9% (ESTEEM 1)
Mean % Change in PASI	-52.6% to -63.7% (20mg - 40mg BID)	Not reported as primary endpoint	-17.3% (IASOS)

Note: Data are from separate trials and cannot be directly compared. sPGA = static Physician's Global Assessment.

## Safety and Tolerability

The safety profiles for both drugs are consistent with the PDE4 inhibitor class. The most commonly reported adverse events are gastrointestinal in nature.

Table 2: Common Adverse Events (Reported in ≥5% of Patients)

Adverse Event	Orismilast (IASOS Phase IIb)[6]	Apremilast (ESTEEM 1 & 2 Pooled)[11]	Placebo (ESTEEM Pooled)[11]
Diarrhea	Dose-dependent	17.8%	7.1%
Nausea	Dose-dependent	16.6%	6.9%
Headache	Dose-dependent	14.1%	7.4%
Upper Respiratory Tract Infection	Similar to placebo	8.4%	6.4%
Nasopharyngitis	Similar to placebo	7.3%	6.4%
Tension Headache	Not specified	5.1%	2.4%

For both treatments, gastrointestinal events like diarrhea and nausea were most frequent during the initial phase of treatment and were generally transient and mild to moderate in severity.[6][12]

## Experimental Protocols

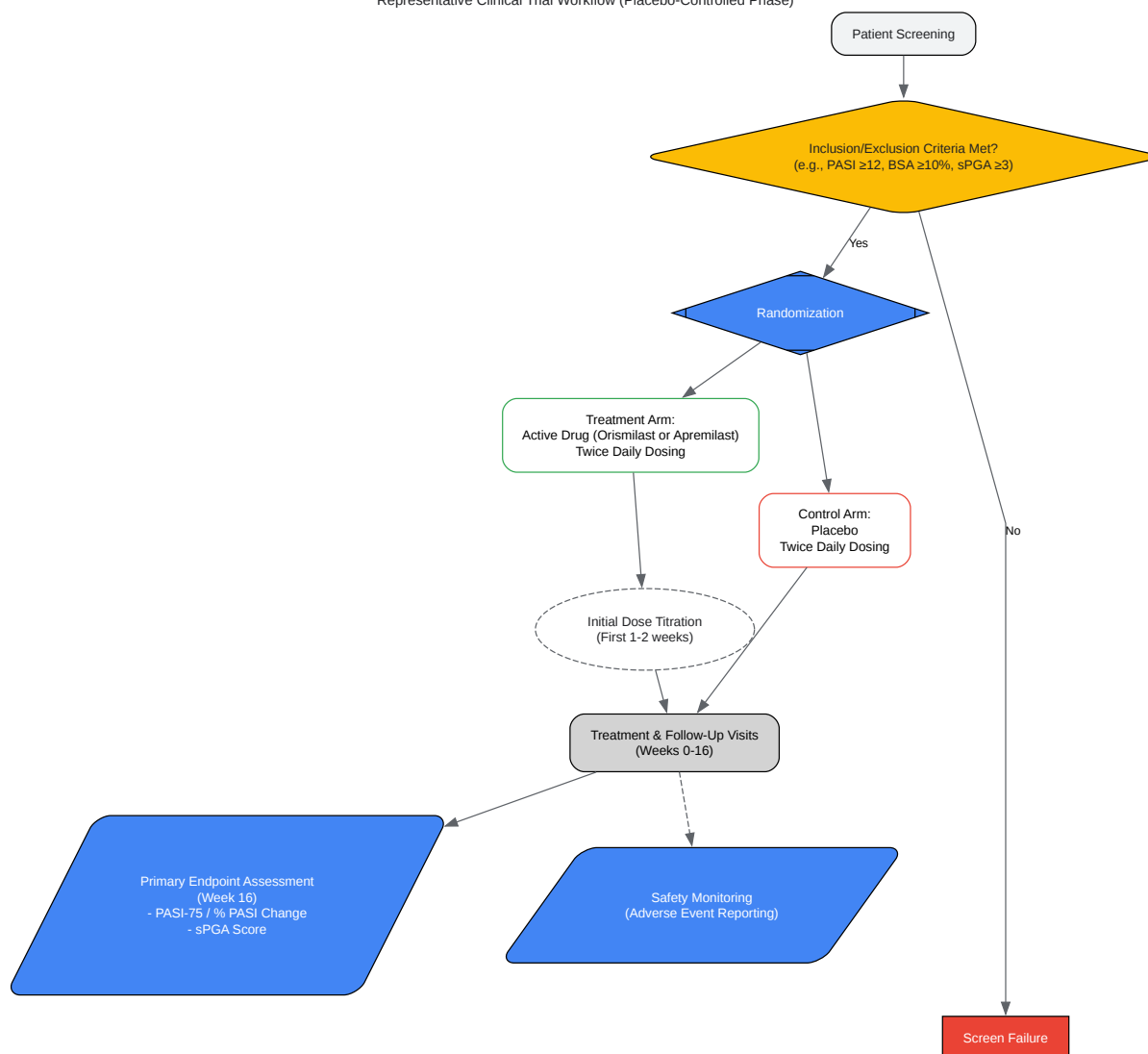
The methodologies for the key clinical trials, while not identical, followed a similar structure for evaluating efficacy and safety in patients with moderate-to-severe plaque psoriasis.

Key Clinical Trial Design: IASOS (**Orismilast**) & ESTEEM (Apremilast)

- Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7][11]
- Patient Population: Adults ( $\geq 18$  years) with chronic moderate-to-severe plaque psoriasis, typically defined by a Psoriasis Area and Severity Index (PASI) score  $\geq 12$ , body surface area (BSA) involvement  $\geq 10\%$ , and a static Physician's Global Assessment (sPGA) score of  $\geq 3$  (moderate or severe).[13][14]
- Randomization:

- IASOS: Patients were randomized (1:1:1:1) to receive **orismilast** (20 mg, 30 mg, or 40 mg twice daily) or placebo.[\[7\]](#)
- ESTEEM: Patients were randomized (2:1) to receive apremilast (30 mg twice daily) or placebo.[\[11\]](#)
- Treatment Period: The primary efficacy endpoint was assessed at Week 16.[\[7\]](#)[\[8\]](#)
  - In the ESTEEM trials, after Week 16, placebo patients were switched to apremilast. At Week 32, a randomized treatment withdrawal phase was initiated for responders to evaluate maintenance of effect.[\[1\]](#)[\[8\]](#)
- Primary Endpoint: The primary endpoint for the ESTEEM trials was the proportion of patients achieving PASI-75 at Week 16.[\[8\]](#) For the IASOS trial, the primary endpoint was the percentage change in PASI from baseline to Week 16.[\[7\]](#)[\[15\]](#)
- Key Secondary Endpoints: These included the proportion of patients achieving sPGA of 0 (clear) or 1 (almost clear), and improvements in patient-reported outcomes like the Dermatology Life Quality Index (DLQI).[\[13\]](#) The IASOS trial also assessed PASI-75 and PASI-90 as secondary endpoints.[\[15\]](#)

Representative Clinical Trial Workflow (Placebo-Controlled Phase)

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